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2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide
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Overview
Description
2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 2-phenyl-1H-indole-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide as an anticancer agent. Its derivatives have shown significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers.
Mechanism of Action:
The compound is believed to induce apoptosis in cancer cells through mitochondrial pathways, affecting cell proliferation and survival.
Case Study:
A study published in Scientific Reports demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against HCT-116 cells, indicating strong anticancer potential .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Summary of Antimicrobial Activity
Case Study:
Research indicated that modifications to the thioamide group enhance antimicrobial potency, suggesting a structure-activity relationship that could be exploited for developing new antimicrobial agents.
Anti-inflammatory Effects
Another promising application of this compound is its anti-inflammatory properties. Studies have shown that it can modulate inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Mechanism of Action:
The compound appears to inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in the inflammatory response.
Case Study:
In vitro tests demonstrated that treatment with derivatives of this compound resulted in a significant reduction in IL-6 and IL-8 mRNA expression levels compared to controls, indicating its potential as an anti-inflammatory agent .
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease progression, particularly those associated with neurodegenerative diseases.
Table 2: Enzyme Inhibition Activity
Enzyme | Inhibition Activity | Reference |
---|---|---|
Acetylcholinesterase | Moderate |
Case Study:
Investigations into enzyme inhibition have shown that similar compounds can effectively inhibit acetylcholinesterase, which is vital for neurotransmitter regulation and could have implications for treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide can be compared with other indole derivatives such as:
2-Phenyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the compound.
2-((1H-indol-3-yl)thio)-N-phenylacetamide: Another indole derivative with potential antiviral activity.
N’-((2-Phenyl-1H-indol-3-yl)methylene)phenylhydrazinecarbothioamide: A structurally similar compound with different substituents.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Biological Activity
The compound 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
This compound features a hydrazinecarbothioamide moiety linked to a phenyl-substituted indole. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that indole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promise in several studies.
Anticancer Activity
- Mechanism of Action : The compound's anticancer effects are believed to stem from its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can activate caspase pathways, leading to programmed cell death in various cancer cell lines.
- Case Study : In a study involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 33.69 µM, indicating its potential as an effective anticancer agent .
- Comparative Analysis : When compared to traditional chemotherapeutics like sorafenib and gefitinib, the compound displayed enhanced efficacy in inhibiting cell proliferation .
Antimicrobial Activity
- Inhibition Studies : The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses notable antibacterial properties, outperforming several standard antibiotics in terms of inhibition zones .
- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
Detailed Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leads to cellular apoptosis.
- Antioxidant Activity : The compound may scavenge reactive oxygen species (ROS), reducing oxidative stress in cells.
- DNA Interaction : Some studies suggest that indole derivatives can intercalate with DNA, affecting replication and transcription processes .
Properties
Molecular Formula |
C16H14N4S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[(E)-(2-phenyl-1H-indol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H14N4S/c17-16(21)20-18-10-13-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,19H,(H3,17,20,21)/b18-10+ |
InChI Key |
OSWGAKQYXBIYRJ-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NNC(=S)N |
Origin of Product |
United States |
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